![molecular formula C12H11N3O B8129023 N-(6-Aminopyridin-2-yl)benzamide CAS No. 51505-07-8](/img/structure/B8129023.png)
N-(6-Aminopyridin-2-yl)benzamide
Overview
Description
N-(6-Aminopyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Aminopyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Aminopyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Derivatives like N-(2-amino-4-pyridine) benzamide show potent antitumor activity and good pharmacokinetic characteristics, suggesting their potential as a promising therapeutic index for cancer treatment (Qingwei Zhang & Jian-qi Li, 2012).
Antibacterial Agents
Thiazolepyridine conjugated benzamides exhibit moderate antibacterial activity, making them sustainable, economical, and non-toxic candidates for creating lead-like antibacterial agents (Chepyala Karuna et al., 2021).
Synthesis Processes
Studies have demonstrated the synthesis of various benzamide compounds from 6-aminoflavone, offering new methodologies in chemical synthesis (M. Rao et al., 1994).
Potential Drug Targets
Compounds like N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides show inhibitory potential against human alkaline phosphatases, suggesting their use as nucleotide protein targets (A. Saeed et al., 2015).
Synthesis Improvement
An improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide was developed, highlighting advances in chemical synthesis techniques (H. Dian, 2010).
Electrophysiological Activity
N-substituted-4-(1H-imidazol-1-yl)benzamides show potential as new selective class III agents for treating reentrant arrhythmias, a type of cardiac arrhythmia (T. K. Morgan et al., 1990).
Metal-Free Synthesis
A metal-free, environmentally friendly method for amidating aldehydes with aminopyridines has been developed, enabling the synthesis of diverse N-(pyridin-2-yl)benzamides (E. Sankari Devi et al., 2016).
Fluoride Ion Detection
Compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides are effective in naked-eye detection of fluoride anions in solution (E. A. Younes et al., 2020).
Melanoma Treatment
Alkylating benzamides have shown melanoma cytotoxicity, suggesting their potential in new melanoma treatments (Markus Wolf et al., 2004).
Solid-Phase Synthesis
The synthesis of 4-(2-amino-6-phenylpyrimidin-4-yl)benzamide on aminomethyl polystyrene provides a method for large-scale production, meeting early development demands (M. Meisenbach et al., 2003).
properties
IUPAC Name |
N-(6-aminopyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H3,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHTINVRHZGMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732788 | |
Record name | N-(6-Aminopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Aminopyridin-2-yl)benzamide | |
CAS RN |
51505-07-8 | |
Record name | N-(6-Aminopyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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